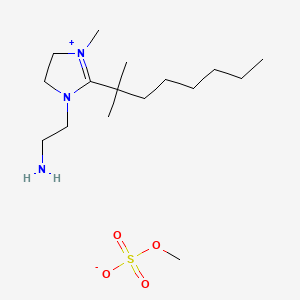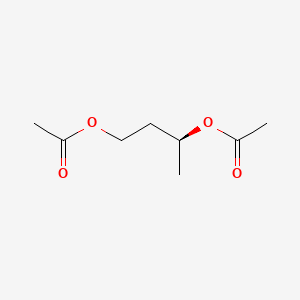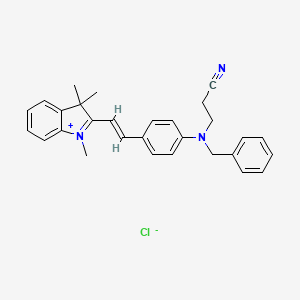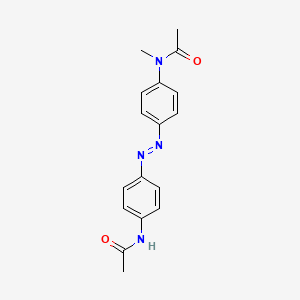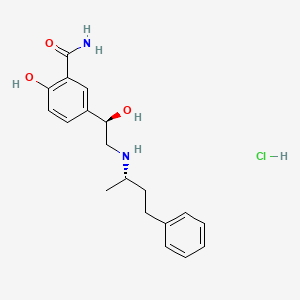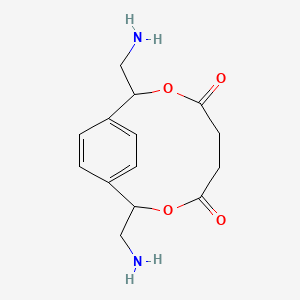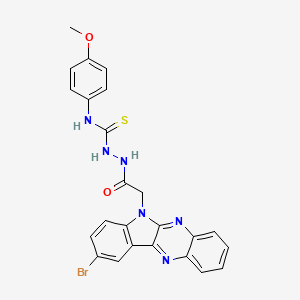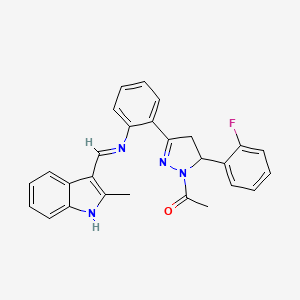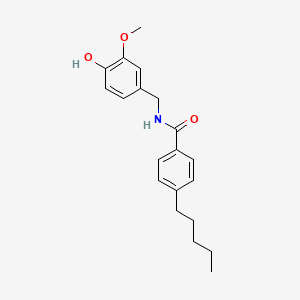
Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-hydroxy-3-methoxyphenyl group and a 4-pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Phenolic compounds: Compounds with hydroxyl and methoxy groups on aromatic rings.
Alkyl-substituted benzamides: Compounds with alkyl chains attached to the benzamide core
Uniqueness
Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyl and a methoxy group on the aromatic ring, along with a pentyl chain, makes this compound particularly interesting for various applications .
Eigenschaften
CAS-Nummer |
150988-82-2 |
|---|---|
Molekularformel |
C20H25NO3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-pentylbenzamide |
InChI |
InChI=1S/C20H25NO3/c1-3-4-5-6-15-7-10-17(11-8-15)20(23)21-14-16-9-12-18(22)19(13-16)24-2/h7-13,22H,3-6,14H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
VPOJEZJHEUBUNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


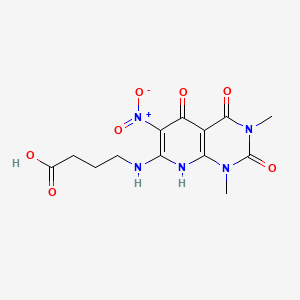
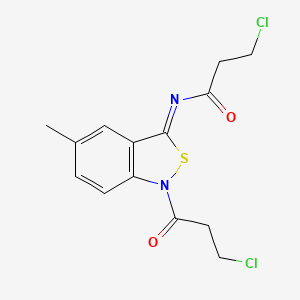
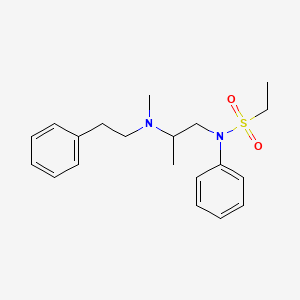
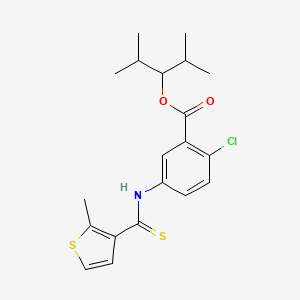
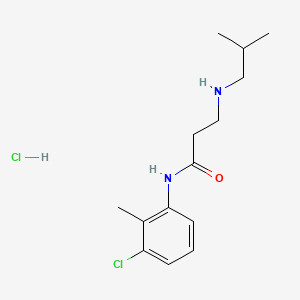
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
